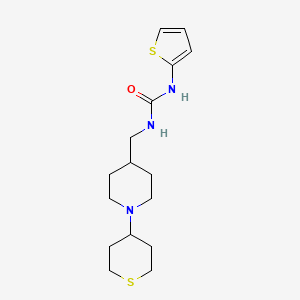
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has been conducted on compounds with structures similar to "1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea", focusing on their synthesis and evaluation for antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric moieties for potential therapeutic applications, such as treating diseases related to acetylcholine dysfunction (Vidaluc et al., 1995).
Anticancer Activity
Compounds structurally related have exhibited strong anticancer activity in various assays and cell lines, particularly in the context of kidney cancer treatment. The focus of this research is on identifying active metabolites and understanding their synthesis and interactions (Nammalwar et al., 2010).
Calcium Channel Blockers
The synthesis of substituted tetrahydropyrimidines, which share a structural motif with "this compound", has been explored for their potent calcium channel blocking properties. This research is directed towards developing new therapeutic agents for cardiovascular diseases (Kumar et al., 2002).
Corrosion Inhibition
Studies on Mannich bases, including urea derivatives, have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant for industrial processes, where corrosion can lead to significant material and financial losses (Jeeva et al., 2015).
Conformational Adjustments and Assembly
Research into the conformational adjustments over synthons of urea and thiourea-based assemblies provides insights into the structural behavior of these compounds. Understanding these adjustments is crucial for designing materials with specific properties and functions (Phukan & Baruah, 2016).
Inhibitors of Human and Murine sEH
1,3-Disubstituted ureas have been synthesized to investigate their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH), showing potential for the treatment of inflammatory pain. This research highlights the therapeutic potential of such compounds in managing pain and inflammation (Rose et al., 2010).
properties
IUPAC Name |
1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(18-15-2-1-9-22-15)17-12-13-3-7-19(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHFYAJUSSGGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




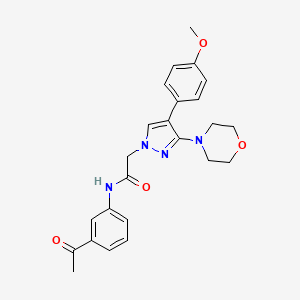
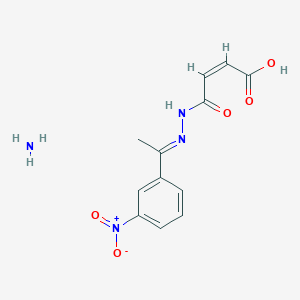
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2455741.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2455742.png)
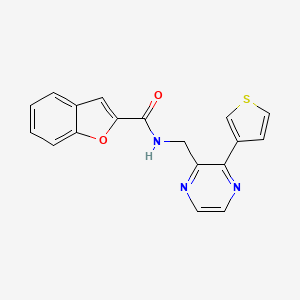
![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)
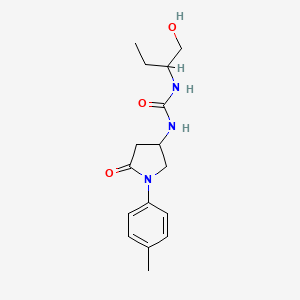
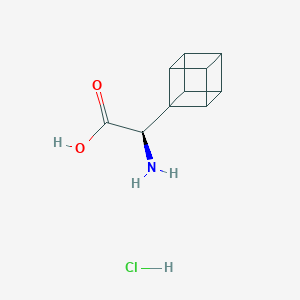
![2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide](/img/structure/B2455749.png)
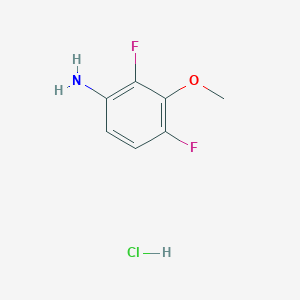
![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)